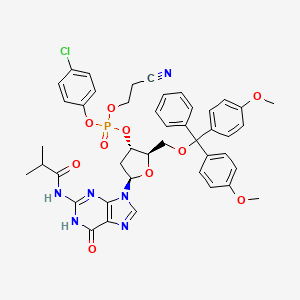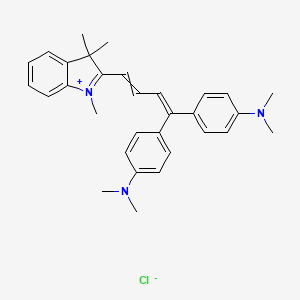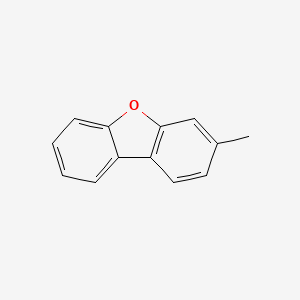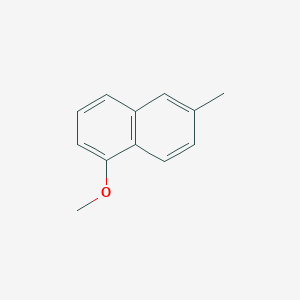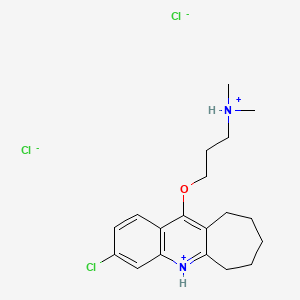![molecular formula C24H31N3 B13760326 Benzonitrile, 4-[5-(trans-4-heptylcyclohexyl)-2-pyrimidinyl]- CAS No. 72785-10-5](/img/structure/B13760326.png)
Benzonitrile, 4-[5-(trans-4-heptylcyclohexyl)-2-pyrimidinyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzonitrile, 4-[5-(trans-4-heptylcyclohexyl)-2-pyrimidinyl]- is a chemical compound with the molecular formula C20H29N3 It is known for its unique structure, which includes a benzonitrile group attached to a pyrimidine ring, further connected to a trans-4-heptylcyclohexyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzonitrile, 4-[5-(trans-4-heptylcyclohexyl)-2-pyrimidinyl]- typically involves multiple steps. One common method includes the reaction of 4-heptylcyclohexanone with a suitable nitrile source under specific conditions to form the intermediate compound. This intermediate is then reacted with 2-chloropyrimidine in the presence of a base to yield the final product. The reaction conditions often involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques such as chromatography and crystallization .
化学反応の分析
Types of Reactions
Benzonitrile, 4-[5-(trans-4-heptylcyclohexyl)-2-pyrimidinyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride or other strong bases in aprotic solvents.
Major Products Formed
Oxidation: Corresponding oxides and carboxylic acids.
Reduction: Reduced forms of the compound, such as amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Benzonitrile, 4-[5-(trans-4-heptylcyclohexyl)-2-pyrimidinyl]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用機序
The mechanism of action of Benzonitrile, 4-[5-(trans-4-heptylcyclohexyl)-2-pyrimidinyl]- involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pyrimidine ring is often involved in hydrogen bonding and π-π interactions, which play a crucial role in its binding affinity and specificity .
類似化合物との比較
Similar Compounds
Benzonitrile, 4-(trans-4-heptylcyclohexyl)-: Similar structure but lacks the pyrimidine ring.
Benzonitrile, 4-(trans-4-ethylcyclohexyl)-: Similar structure with a shorter alkyl chain.
Benzonitrile, 4-(trans-4-pentylcyclohexyl)-: Another similar compound with a different alkyl chain length.
Uniqueness
Benzonitrile, 4-[5-(trans-4-heptylcyclohexyl)-2-pyrimidinyl]- is unique due to the presence of the pyrimidine ring, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and material science .
特性
CAS番号 |
72785-10-5 |
|---|---|
分子式 |
C24H31N3 |
分子量 |
361.5 g/mol |
IUPAC名 |
4-[5-(4-heptylcyclohexyl)pyrimidin-2-yl]benzonitrile |
InChI |
InChI=1S/C24H31N3/c1-2-3-4-5-6-7-19-8-12-21(13-9-19)23-17-26-24(27-18-23)22-14-10-20(16-25)11-15-22/h10-11,14-15,17-19,21H,2-9,12-13H2,1H3 |
InChIキー |
VJMNQADPCKONIA-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCC1CCC(CC1)C2=CN=C(N=C2)C3=CC=C(C=C3)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


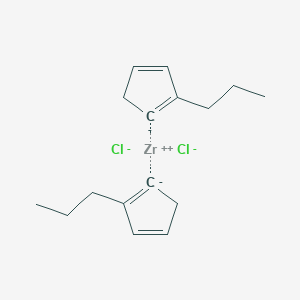

![11,22-dimethoxy-7,18-dimethyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone](/img/structure/B13760259.png)

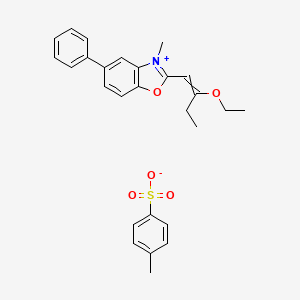
![[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]methanamine](/img/structure/B13760273.png)


